molecular formula C11H9NO B13202209 1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile

1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile

Cat. No.: B13202209
M. Wt: 171.19 g/mol
InChI Key: FUHHDLHMGUTLSY-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile is a spirocyclic compound characterized by a unique structure where an indene moiety is fused with an oxirane ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile with suitable reagents in dry tetrahydrofuran (THF) can yield the desired spirocyclic compound . The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydrospiro[indene-2,2’-oxirane]
  • 1,3-Dihydrospiro[indene-2,6’-[1,3]thiazine]

Uniqueness

1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it a valuable addition to the library of spirocyclic compounds.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C11H9NO/c12-7-10-11(13-10)5-8-3-1-2-4-9(8)6-11/h1-4,10H,5-6H2

InChI Key

FUHHDLHMGUTLSY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC13C(O3)C#N

Origin of Product

United States

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